SEQ-9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

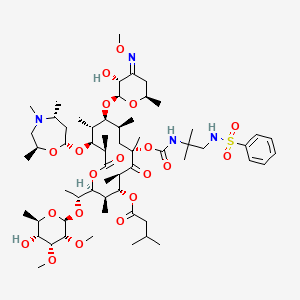

分子式 |

C60H100N4O20S |

|---|---|

分子量 |

1229.5 g/mol |

IUPAC 名称 |

[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1 |

InChI 键 |

JCUPFQUUARRICQ-DXXMFXFBSA-N |

手性 SMILES |

C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N\OC)/C[C@H](O5)C)O)C |

规范 SMILES |

CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

SEQ-9: A Technical Guide to a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SEQ-9, a promising, orally bioavailable antibacterial agent from the sequanamycin class of macrolides. This compound exhibits potent activity against Mycobacterium tuberculosis, including drug-resistant strains, positioning it as a significant candidate for new tuberculosis treatment regimens.

Chemical Structure and Properties

This compound is an advanced lead compound derived from the sequanamycin class of natural products.[1] It is a macrolide, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The specific chemical structure of this compound has been elucidated and is claimed in Sanofi's patent WO2014044645.[1]

Key Physicochemical Properties:

| Property | Value | Reference |

| In vitro half-life (acidic conditions) | 48 hours | [2] |

| In vitro cytotoxicity (HepG2 cells) | IC50: 10 μM | [2] |

| In vitro cytotoxicity (primary human hepatocytes) | IC50: 26 μM | [2] |

| Lung-over-plasma exposure ratio (in mice) | 19 | [2] |

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2][3][4] It is a bacterial ribosome inhibitor, interacting with the 23S ribosomal RNA of the large ribosomal subunit.[5] This mechanism is similar to that of classic macrolides like erythromycin and clarithromycin. However, this compound possesses unique binding characteristics that enable it to overcome the intrinsic macrolide resistance mechanisms of Mycobacterium tuberculosis.[1][3][4]

Figure 1: Mechanism of action of this compound. This compound binds to the 23S rRNA of the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant activity against Mycobacterium tuberculosis in both laboratory and animal models.

In Vitro Activity:

| Assay | Strain/Condition | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis (hypoxic conditions) | 0.6 μM | [2] |

| MIC | Panel of M. tuberculosis clinical isolates (including first- and second-line drug-resistant strains) | Similar to susceptible strains | [2] |

In Vivo Activity (Murine Models):

| Model | Dosing | Outcome | Reference |

| Acute Tuberculosis | 37.5 to 300 mg/kg (oral, 4 weeks) | 100% survival at all doses (control mice died within 4 weeks); dose-dependent decrease in CFU counts. | [2] |

| Chronic Tuberculosis | 75 to 300 mg/kg (oral) | Dose-dependent bactericidal effect starting at 75 mg/kg; 1.7 log CFU reduction at 300 mg/kg. | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. For precise, detailed methodologies, refer to the primary literature.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculum Preparation: A culture of M. tuberculosis is grown to mid-log phase and diluted to a standardized cell density.

-

Assay Setup: The diluted bacterial suspension is added to the wells of a microtiter plate. The serial dilutions of this compound are then added to the corresponding wells. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol describes the evaluation of this compound's therapeutic efficacy in a mouse model of established tuberculosis infection.

Figure 3: Workflow for assessing the in vivo efficacy of this compound in a murine model of chronic tuberculosis.

Methodology:

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Establishment of Chronic Infection: The infection is allowed to progress for several weeks to establish a chronic, stable bacterial load in the lungs.

-

Treatment: Mice are randomized into groups and treated orally with this compound at various doses or a vehicle control, typically once daily for a period of 4-8 weeks.

-

Monitoring: The health of the mice is monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed.

-

Bacterial Load Determination: The lungs are homogenized, and serial dilutions of the homogenate are plated on selective agar (e.g., Middlebrook 7H11).

-

CFU Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the bacterial load in the lungs of each mouse. The reduction in CFU counts in the treated groups compared to the control group indicates the efficacy of this compound.

Conclusion

This compound is a promising new antitubercular agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its oral bioavailability and potent activity against drug-resistant strains of M. tuberculosis make it a strong candidate for further development and potential inclusion in future combination therapies for tuberculosis. The data presented in this guide underscore the potential of the sequanamycin class of macrolides in addressing the urgent need for new tuberculosis treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]

- 3. Related Videos - Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents [visualize.jove.com]

- 4. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

An In-depth Technical Guide to SEQ-9 and its Relationship with Sequanamycins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SEQ-9, a promising anti-tuberculosis agent, and its parent class of compounds, the sequanamycins. Sequanamycins are a series of macrolide antibiotics that demonstrate significant in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb). Through a structure-based drug design and optimization process, this compound emerged as an advanced lead compound with potent efficacy. This document details the mechanism of action, quantitative biological data, and the experimental protocols utilized in the evaluation of these compounds.

Introduction: The Emergence of Sequanamycins and this compound

The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutics. Sequanamycins, a class of natural product-derived macrolides, have been identified as potent inhibitors of the Mtb ribosome.[1][2] Unlike traditional macrolides such as erythromycin and clarithromycin, sequanamycins exhibit binding characteristics that overcome the inherent macrolide resistance of Mtb.[1][2]

Through a rigorous optimization program involving structure-based medicinal chemistry, the sequanamycin scaffold was modified to enhance its pharmacological properties.[2] This effort led to the development of this compound, an orally bioavailable and advanced lead compound with demonstrated efficacy in murine models of both acute and chronic tuberculosis.[2][3]

Mechanism of Action: Ribosomal Inhibition

The primary mechanism of action for both sequanamycins and this compound is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] This interaction occurs within the nascent polypeptide exit tunnel, a site also targeted by other macrolide antibiotics.

A key feature of sequanamycins, including this compound, is their ability to adapt their binding mode to the methylated (resistant) form of the Mtb ribosome.[2] This adaptability allows them to maintain potent inhibitory activity against Mtb strains that have developed resistance to conventional macrolides. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the specific molecular interactions between these compounds and the Mtb ribosome, guiding the structure-based design of this compound.[4][5]

References

- 1. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]

- 4. Substrate recognition and cryo-EM structure of the ribosome-bound TAC toxin of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of SEQ-9: A Novel Macrolide Antibiotic Targeting Drug-Resistant Tuberculosis

A Technical Whitepaper on the Discovery and Preclinical Development of a Promising Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of novel therapeutics with unique mechanisms of action. This document details the discovery and preclinical development of SEQ-9, a next-generation macrolide antibiotic from the sequanamycin class. Developed by Sanofi, this compound demonstrates potent activity against Mtb by inhibiting the 23S ribosomal RNA (rRNA), a critical component of the bacterial protein synthesis machinery.[1][2] Notably, this compound is engineered to overcome the intrinsic macrolide resistance in Mtb, which is mediated by the Erm(37) methyltransferase.[2] This whitepaper summarizes the quantitative data supporting its efficacy, outlines the key experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and experimental workflows.

Introduction: The Challenge of Tuberculosis and Macrolide Resistance

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The efficacy of current treatment regimens is threatened by the emergence of drug-resistant Mtb strains. Macrolide antibiotics, a class of protein synthesis inhibitors, are typically ineffective against Mtb.[1][4] This intrinsic resistance is primarily due to the presence of the erm(37) gene, which encodes an rRNA methyltransferase that modifies the macrolide binding site on the 23S rRNA, thereby reducing drug affinity.[1][5]

The sequanamycins are a series of natural product-derived macrolides that have shown the ability to overcome this resistance mechanism.[2] Through a structure-based drug design approach, the advanced lead compound, this compound, was developed, exhibiting outstanding in vitro and in vivo activity against Mtb.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data across in vitro and in vivo models, demonstrating its potential as a potent anti-tubercular agent.

Table 1: In Vitro Activity of this compound

| Assay | Target/Strain | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis (hypoxic conditions) | 0.6 µM | [3] |

| Protein Synthesis Inhibition (IC50) | Methylated Mtb Ribosome | 0.065 µM | [6] |

| Protein Synthesis Inhibition (IC50) | Non-Methylated Mtb Ribosome | 0.075 µM | [6] |

| In Vitro Cytotoxicity (IC50) | HepG2 Cells | 10 µM | [3] |

| In Vitro Cytotoxicity (IC50) | Primary Human Hepatocytes | 26 µM | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Model | Dosing Regimen | Outcome | Reference |

| Acute TB Model | 300 mg/kg (oral, 4 weeks) | Complete prevention of bacterial growth | [3] |

| Chronic TB Model | 75 mg/kg | Dose-dependent bactericidal effect | [3] |

| Chronic TB Model | 150 mg/kg | Activity similar to linezolid at 100 mg/kg | [7] |

| Chronic TB Model | 300 mg/kg | Significant 1.7 log CFU reduction | [3][7] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Result | Reference |

| Plasma AUC (at 30 mg/kg oral) | Mouse | 6-fold higher than predecessor (SEQ-372) | [3] |

| Lung-to-Plasma Exposure Ratio | Mouse | 19 | [3] |

| Half-life (acidic conditions) | In Vitro | 48 hours | [3] |

Mechanism of Action: Overcoming Resistance

This compound exerts its bactericidal effect by binding to the 23S rRNA component of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[8] Its unique binding characteristics allow it to effectively inhibit even the methylated Mtb ribosome, which confers resistance to traditional macrolides.

Figure 1: Mechanism of Action of this compound and Overcoming Resistance.

Experimental Protocols

The preclinical development of this compound involved a series of key experiments to determine its efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis is determined using a broth microdilution method.

-

A two-fold serial dilution of this compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Each well is inoculated with a standardized suspension of Mtb.

-

For hypoxic conditions, the plates are incubated in an anaerobic chamber.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb after a defined incubation period.

In Vivo Efficacy in Murine Models of Tuberculosis

The efficacy of this compound is evaluated in both acute and chronic mouse models of TB.

-

Infection: BALB/c mice are infected intravenously or via aerosol with a standardized inoculum of Mtb H37Rv.

-

Treatment: Treatment with this compound, vehicle control, or a comparator drug (e.g., linezolid) is initiated at a specified time point post-infection. This compound is administered orally once daily for the duration of the study.

-

Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed.

-

CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is determined to quantify the bacterial load.

-

Data Analysis: The log10 CFU reduction in treated groups is compared to the vehicle control group to determine the bactericidal or bacteriostatic activity of this compound.

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Cryo-Electron Microscopy (Cryo-EM)

To elucidate the binding mechanism, cryo-EM studies are performed with this compound in complex with the Mtb ribosome.

-

Complex Formation: this compound is incubated with purified Mtb 70S ribosomes (or 50S subunits) to allow for complex formation.

-

Grid Preparation: The ribosome-SEQ-9 complex solution is applied to a cryo-EM grid and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a high-resolution 3D map of the ribosome-SEQ-9 complex.

-

Model Building and Analysis: An atomic model of this compound is built into the cryo-EM density map to visualize the specific interactions between the drug and the 23S rRNA.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and unique ability to overcome intrinsic macrolide resistance in Mtb position it as a promising clinical candidate.[1][3] The data summarized herein provide a strong rationale for the continued development of this compound, with the potential for its inclusion in future combination regimens against both drug-susceptible and drug-resistant tuberculosis. Further investigation into its long-term safety and efficacy in more advanced preclinical models is warranted to support its progression into human clinical trials.

References

- 1. Molecular Basis of Intrinsic Macrolide Resistance in the Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are 23S rRNA inhibitors and how do they work? [synapse.patsnap.com]

SEQ-9: A Technical Guide to a Novel 23S Ribosomal RNA Inhibitor for Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9, a member of the sequanamycin class of macrolide antibiotics, has emerged as a potent inhibitor of the bacterial 23S ribosomal RNA, with significant promise in combating challenging pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding site, antibacterial spectrum, and resistance profile. Detailed experimental protocols and visualizations are included to support further research and development efforts. This compound demonstrates a unique ability to overcome common macrolide resistance mechanisms, positioning it as a valuable candidate for addressing the growing threat of antibiotic-resistant infections.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Ribosome-targeting antibiotics are a cornerstone of modern medicine, and the 23S ribosomal RNA (rRNA) of the large ribosomal subunit (50S) is a well-validated target.[1] this compound is a promising sequanamycin derivative that inhibits bacterial protein synthesis by binding to the 23S rRNA.[2][3][4] This document serves as an in-depth technical resource, consolidating the current knowledge on this compound to facilitate its evaluation and potential advancement as a therapeutic agent.

Mechanism of Action

This compound, like other macrolides, inhibits bacterial protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2][3] This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[5] The primary mode of action is bacteriostatic, though bactericidal activity has been observed at higher concentrations.

A key feature of sequanamycins, including this compound, is their ability to overcome the intrinsic macrolide resistance in bacteria such as Mycobacterium tuberculosis (Mtb).[2][3][4] This resistance is often mediated by the methylation of adenine A2058 (E. coli numbering) in the 23S rRNA by the Erm(37) methyltransferase.[6] this compound can adjust its binding conformation to accommodate the methylated A2058, a characteristic that distinguishes it from classical macrolides.[2]

Ribosomal Binding Site

Cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound within the Mtb ribosome. This compound occupies the macrolide binding pocket in the NPET, in proximity to ribosomal proteins L4 and L22.[2][7]

Key interactions with the 23S rRNA of M. tuberculosis include:

-

Domain V: The C5 ketoallose sugar of this compound forms a hydrogen bond with A2058.[3]

-

Domain II and Ribosomal Protein L22: The mycinose sugar at C13 of this compound interacts with elements of the tunnel wall, including domain II of the 23S rRNA and ribosomal protein L22.[3][8] A notable interaction is a double bidentate hydrogen bond between the N6 and NH2 at C7 of G748 and the hydroxyl and methoxyl groups of the mycinose sugar.[8]

-

Adaptation to Resistance: In the presence of a methylated A2058, this compound adjusts its binding, a feature crucial for its activity against macrolide-resistant Mtb.[2]

The following diagram illustrates the inhibitory pathway of this compound.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Antibacterial Spectrum

The antibacterial activity of this compound has been most extensively characterized against Mycobacterium tuberculosis. It exhibits potent activity against both drug-susceptible and drug-resistant strains.

| Organism/Strain | MIC (μg/mL) | MIC (μM) | Notes |

| Mycobacterium tuberculosis H37Rv | - | 0.003 | |

| M. tuberculosis clinical isolates | Similar to H37Rv | - | Includes strains resistant to first- and second-line drugs.[7] |

| M. tuberculosis (hypoxic conditions) | - | 0.6 | Activity against non-replicating Mtb.[7] |

Note: Data on the broader antibacterial spectrum of this compound against other Gram-positive and Gram-negative bacteria is not extensively available in the cited literature. The primary focus of the available research is on its anti-tuberculosis activity.

Resistance Mechanisms

Resistance to this compound in M. tuberculosis can arise from mutations in the ribosomal target.

-

Frequency of Resistance: The spontaneous resistance frequency to this compound in the H37Rv strain of M. tuberculosis is approximately 10-8 at 4 times the MIC.[2] This is comparable to several other tuberculosis drugs.[2]

-

Cross-Resistance: Mutants selected for resistance to this compound also show increased resistance to clarithromycin and other sequanamycins, but remain susceptible to rifampicin and linezolid.[2] This indicates a target-specific resistance mechanism.

-

Intrinsic Resistance Overcome by this compound: As mentioned, a key advantage of this compound is its ability to overcome the intrinsic resistance to macrolides in Mtb conferred by the Erm(37) methyltransferase, which modifies the A2058 residue of the 23S rRNA.[2][6]

The logical flow of resistance development is depicted below.

Caption: Logical flow of acquired resistance to this compound.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| IC50 (Ribosome Inhibition) | ~170 nM | Unmethylated M. tuberculosis ribosomes | --INVALID-LINK-- |

| MIC (H37Rv) | 0.003 µM | Mycobacterium tuberculosis | --INVALID-LINK-- |

| MIC (Hypoxic) | 0.6 µM | Mycobacterium tuberculosis | [7] |

| Frequency of Resistance | ~10-8 | Mycobacterium tuberculosis H37Rv | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against aerobic bacteria.

Materials:

-

Sterile 96-well microtiter plates (round-bottom preferred)

-

Bacterial culture in appropriate growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

This compound stock solution of known concentration

-

Sterile diluents

-

Multipipettor

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

-

Preparation of Inoculum: a. Grow the test bacterium in the appropriate broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). b. Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

The experimental workflow for MIC determination is outlined below.

Caption: Workflow for MIC determination by broth microdilution.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of a radiolabeled ligand (e.g., this compound) to ribosomes.

Materials:

-

Purified bacterial 70S ribosomes

-

Radiolabeled this compound (e.g., [3H] or [14C]-labeled)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Wash buffer (same as binding buffer)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: a. In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in binding buffer. Include a control with no ribosomes to determine non-specific binding. b. For competition assays, incubate a fixed concentration of ribosomes and radiolabeled this compound with increasing concentrations of unlabeled this compound or other competitor compounds.

-

Incubation: a. Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: a. Pre-soak the nitrocellulose filters in wash buffer. b. Assemble the vacuum filtration apparatus with the pre-soaked filters. c. Apply the reaction mixtures to the filters under vacuum. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through. d. Wash the filters with a small volume of ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Subtract the non-specific binding (from the no-ribosome control) from all measurements. b. Plot the amount of bound this compound as a function of its concentration to determine the binding affinity (Kd).

Conclusion

This compound represents a significant advancement in the development of macrolide antibiotics, particularly for the treatment of tuberculosis. Its ability to overcome a key resistance mechanism in M. tuberculosis highlights its potential as a valuable therapeutic agent. The detailed mechanistic and structural data available for this compound provide a solid foundation for further preclinical and clinical development. While its activity against a broader spectrum of bacterial pathogens requires further investigation, the current body of evidence strongly supports the continued exploration of this compound and the sequanamycin class as a new generation of ribosome-targeting antibiotics.

References

- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

- 2. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 3. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 7. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of SEQ-9 Against Drug-Resistant Tuberculosis Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a significant global health threat, necessitating the development of novel therapeutics. SEQ-9, a derivative of the sequanamycin class of macrolides, has emerged as a promising oral anti-tuberculosis agent. Developed by Sanofi and collaborators, this compound exhibits potent in vitro and in vivo activity against Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive overview of the in vitro activity of this compound against drug-resistant TB strains, details the experimental protocols for its evaluation, and presents its mechanism of action.

This compound acts by inhibiting the bacterial ribosome, a mechanism similar to other macrolides. However, its unique binding characteristics allow it to overcome the inherent macrolide resistance observed in M. tuberculosis. Preclinical data indicates that this compound demonstrates consistent efficacy across a range of drug-susceptible and drug-resistant clinical isolates. While detailed comparative data against a wide panel of specific MDR and XDR strains is not yet publicly available, the existing findings strongly support its potential as a valuable component of future TB treatment regimens.

Data Presentation: In Vitro Activity of this compound

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For this compound, consistent potency has been observed against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain/Condition | Resistance Profile | This compound MIC (µM) | Reference |

| M. tuberculosis H37Rv | Drug-Susceptible | ~0.7 | [1] |

| M. tuberculosis (hypoxic) | Drug-Susceptible | 0.6 | [1] |

| Panel of clinical isolates | Resistant to first- and second-line drugs | Similar to drug-susceptible strains | [1] |

Table 2: Comparative In Vitro Activity of Macrolides against M. tuberculosis

| Compound | Class | M. tuberculosis MIC (µM) | Reference |

| This compound | Sequanamycin | ~0.7 | [1] |

| Clarithromycin | Macrolide | 8 | [2] |

| Erythromycin | Macrolide | 128 | [2] |

| Roxithromycin | Macrolide | 32 | [2] |

Note: The MIC values for this compound against specific, well-characterized MDR and XDR strains are not yet publicly available in a detailed comparative format. The data presented reflects the reported consistent activity across resistant isolates.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro activity of novel compounds like this compound against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis isolates (drug-susceptible and resistant strains)

-

This compound stock solution of known concentration

-

Positive control (e.g., rifampicin) and negative control (no drug)

-

Sterile pipette tips and multichannel pipettes

-

Incubator at 37°C

Procedure:

-

Preparation of Inoculum: Culture M. tuberculosis strains in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a more rapid and high-throughput method for MIC determination.

Materials:

-

Same as for broth microdilution

-

Alamar Blue reagent

-

Resazurin (optional, as an alternative to Alamar Blue)

Procedure:

-

Assay Setup: Follow steps 1-3 of the broth microdilution protocol.

-

Incubation: Incubate the plates at 37°C for 5 to 7 days.

-

Addition of Indicator Dye: Add Alamar Blue (or resazurin) solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Mandatory Visualizations

Mechanism of Action: Ribosome Inhibition

This compound, like other macrolides, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, obstructing the path of newly synthesized polypeptide chains. This leads to the cessation of protein production and ultimately, bacterial death. What makes this compound particularly effective against M. tuberculosis is its ability to bind effectively even to ribosomes that have been modified by the Erm(37) methyltransferase, a mechanism that confers resistance to many other macrolides.

Experimental Workflow for In Vitro Anti-TB Drug Screening

Caption: Experimental workflow for determining the in vitro activity of this compound.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis drugs. Its potent in vitro activity against both drug-susceptible and, notably, drug-resistant strains of M. tuberculosis positions it as a strong candidate for further clinical development. The ability of this compound to overcome the common mechanism of macrolide resistance in M. tuberculosis is a key advantage. While more detailed comparative data on its activity against a broader range of clinically relevant MDR and XDR strains is anticipated, the current body of evidence underscores the potential of this compound to be a valuable tool in the global fight against tuberculosis. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-TB compounds.

References

Early-Stage Safety Profile of SEQ-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEQ-9, a novel sequanamycin macrolide, has demonstrated significant promise as a potent oral inhibitor of the Mycobacterium tuberculosis (Mtb) 23S bacterial ribosome.[1] Developed by Sanofi, this compound has shown impressive in vitro and in vivo activity against Mtb, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of the early-stage safety profile of this compound, summarizing key preclinical safety data, outlining detailed experimental methodologies, and visualizing its mechanism of action. The information presented here is intended to support further research and development of this compound as a potential new therapeutic agent for tuberculosis.

Core Safety Data

The initial preclinical safety assessment of this compound has focused on in vitro cytotoxicity and in vivo tolerability in mouse models. The available data suggests a reasonable safety margin.

In Vitro Cytotoxicity

This compound was evaluated for its cytotoxic effects on human liver cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be:

| Cell Line | IC50 (µM) |

| HepG2 (Human hepatocellular carcinoma) | 10 |

| Primary Human Hepatocytes | 26 |

These results indicate a degree of selectivity, with higher concentrations required to induce cytotoxicity in primary hepatocytes compared to the cancer cell line.

In Vivo Tolerability (Mouse Models)

In vivo studies in murine models of both acute and chronic tuberculosis infection were conducted to assess the efficacy and tolerability of this compound. While the primary endpoint of these studies was the reduction of bacterial load, the survival of the animals at various doses provides initial insights into the compound's safety at therapeutic concentrations.

| Study Type | Dosing Regimen | Observation |

| Acute Tuberculosis Model | 37.5 to 300 mg/kg, orally, for 4 weeks | All this compound-treated mice survived, while untreated control mice died within 4 weeks. |

| Chronic Tuberculosis Model | 75 to 300 mg/kg, orally | Dose-dependent bactericidal effect observed with no reported mortality in the treatment groups. |

No adverse events or signs of toxicity were explicitly reported in the initial findings of these efficacy studies. However, a comprehensive toxicology program with detailed clinical and histopathological analysis is required for a complete safety assessment.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology evaluation of this compound have not been publicly disclosed. The following sections describe representative, standardized protocols that are commonly employed in the preclinical safety assessment of novel antibiotic candidates.

In Vitro Cytotoxicity Assay (Assumed Protocol)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

Materials:

-

HepG2 cells or primary human hepatocytes

-

This compound (in a suitable solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate HepG2 cells or primary human hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Toxicology Study in Mice (Inferred Protocol)

A standard in vivo toxicology study in mice for a new anti-tuberculosis drug candidate would involve daily administration of the compound for a set period, with regular monitoring of various safety parameters.

Animals:

-

BALB/c mice (a common strain for tuberculosis research)

Dosing:

-

Administer this compound orally once daily for 28 days at three different dose levels (e.g., low, medium, and high doses, informed by the efficacy studies) and a vehicle control.

Safety Monitoring Parameters:

-

Mortality and Morbidity: Observe animals twice daily for any signs of illness or distress.

-

Clinical Observations: Conduct a detailed clinical examination of each animal at least once a week, noting any changes in appearance, behavior, or physiological signs.

-

Body Weight: Record the body weight of each animal twice a week to monitor for any significant weight loss.

-

Food and Water Consumption: Measure food and water intake to detect any changes in appetite or hydration.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count and analysis of key clinical chemistry parameters (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).

-

Necropsy and Histopathology: At the termination of the study, perform a gross necropsy of all animals. Collect major organs (liver, kidneys, lungs, spleen, heart, etc.), weigh them, and preserve them for histopathological examination by a veterinary pathologist to identify any microscopic changes.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It targets the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit of the bacterial ribosome.[1]

23S Ribosomal RNA Inhibition Pathway

Macrolide antibiotics, including the sequanamycins, bind within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding physically obstructs the passage of the growing polypeptide chain, leading to a premature termination of protein synthesis. This inhibition is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes, providing a basis for the compound's therapeutic window.

Below is a diagram illustrating the general mechanism of action of macrolide antibiotics that inhibit the 23S rRNA.

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Safety Assessment

The early-stage safety assessment of a novel compound like this compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Caption: A typical experimental workflow for preclinical safety assessment.

Conclusion

The early-stage safety data for this compound are encouraging, indicating a favorable in vitro cytotoxicity profile and good tolerability in mice at doses that are effective against Mycobacterium tuberculosis. As a potent inhibitor of the bacterial 23S ribosome, its mechanism of action is well-defined and offers a selective target. Further comprehensive preclinical toxicology and safety pharmacology studies are essential to fully characterize the safety profile of this compound and to support its advancement into clinical development as a much-needed new treatment for tuberculosis.

References

SEQ-9's potential for oral administration in tuberculosis treatment

A Technical Whitepaper on the Preclinical Evaluation of a Novel Sequanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9, a novel semi-synthetic sequanamycin, has emerged as a promising orally bioavailable agent for the treatment of tuberculosis (TB), a disease that continues to pose a significant global health threat. Preclinical investigations have demonstrated its potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This document provides a comprehensive technical overview of the core preclinical data, detailing the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety assessments of this compound. Methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for novel therapeutics with improved efficacy and oral bioavailability. Sequanamycins are a class of macrolide antibiotics that act as bacterial ribosome inhibitors. While conventional macrolides have limited efficacy against Mtb, this compound has been specifically optimized to overcome the inherent resistance mechanisms of the tubercle bacillus.[1] This whitepaper summarizes the pivotal preclinical findings that position this compound as a strong candidate for further clinical development.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, an essential component of protein synthesis.[1] Similar to other macrolides, it binds to the 50S ribosomal subunit, obstructing the exit tunnel for newly synthesized peptides.[1] However, structural modifications in this compound allow for a unique binding interaction that circumvents the Mtb-specific ribosomal RNA methylation that confers resistance to traditional macrolides.[1]

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy and Safety

The in vitro activity of this compound was evaluated against various strains of M. tuberculosis, demonstrating potent bactericidal effects. Furthermore, cytotoxicity assessments were conducted to establish a preliminary safety profile.

Data Presentation

| Parameter | Cell Line / Strain | Value | Reference |

| MIC | Mtb (hypoxic conditions) | 0.6 µM | [2] |

| IC50 | HepG2 cells | 10 µM | [2] |

| IC50 | Primary human hepatocytes | 26 µM | [2] |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound.

Experimental Protocols

3.2.1. Minimum Inhibitory Concentration (MIC) Assay under Hypoxic Conditions

The MIC of this compound against M. tuberculosis H37Rv was determined using a standardized microplate-based assay. Briefly, bacterial cultures were grown to mid-log phase and then diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The assay was performed in 96-well plates under anaerobic conditions, generated using an anaerobic chamber or gas-generating pouches. This compound was serially diluted and added to the wells containing the bacterial inoculum. The plates were incubated at 37°C for 14 days. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

3.2.2. Cytotoxicity Assay in HepG2 Cells and Primary Human Hepatocytes

The cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HepG2 cells or primary human hepatocytes were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

Figure 2: In vitro experimental workflow.

In Vivo Efficacy in Murine Models of Tuberculosis

The efficacy of orally administered this compound was evaluated in both acute and chronic murine models of tuberculosis, demonstrating a dose-dependent bactericidal effect.

Data Presentation

| Model | Dose (mg/kg) | Outcome | Reference |

| Acute TB | 37.5 - 300 | Dose-dependent decrease in CFU counts; 100% survival at all doses | [2] |

| Acute TB | 300 | Complete prevention of bacterial growth (minimum effective dose) | [2] |

| Chronic TB | 75 - 300 | Dose-dependent bactericidal effect | [2] |

| Chronic TB | 300 | Significant 1.7 log CFU reduction | [2] |

Table 2: In Vivo Efficacy of this compound in Murine TB Models.

Experimental Protocols

4.2.1. Murine Model of Acute Tuberculosis

BALB/c mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv. Treatment with this compound, formulated for oral gavage, was initiated one day post-infection and continued for four weeks. The control group received the vehicle alone. Mice were monitored daily for signs of morbidity, and survival was recorded. At the end of the treatment period, mice were euthanized, and the lungs and spleens were harvested for the enumeration of bacterial colony-forming units (CFU).

4.2.2. Murine Model of Chronic Tuberculosis

BALB/c mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv and the infection was allowed to establish for four weeks to enter a chronic phase. Treatment with this compound via oral gavage was then administered for four weeks. A cohort of mice was euthanized at the start of treatment to establish the baseline bacterial load. At the end of the treatment period, the lungs and spleens were harvested for CFU enumeration to determine the bactericidal activity of this compound.

Figure 3: In vivo experimental workflow.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for oral administration, including good absorption, excellent lung tissue distribution, and stability in acidic conditions.

Data Presentation

| Parameter | Value | Comparison | Reference |

| Plasma AUC | 6-fold higher | vs. SEQ-372 at 30 mg/kg oral dose | [2] |

| Lung-over-Plasma Exposure Ratio | 19 | - | [2] |

| Half-life in acidic conditions | 48 hours | vs. 30 minutes for SEQ-503 | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

5.2.1. Pharmacokinetic Analysis in Mice

Following a single oral dose of this compound (30 mg/kg) administered by gavage to BALB/c mice, blood samples were collected at various time points via the tail vein. Plasma was separated by centrifugation. Lung tissue was also collected from a separate cohort of mice at corresponding time points. The concentrations of this compound in plasma and homogenized lung tissue were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.

Conclusion

The preclinical data for this compound strongly support its continued development as an oral therapeutic for tuberculosis. Its potent in vitro and in vivo efficacy, including against drug-resistant strains and in a chronic infection model, combined with a favorable pharmacokinetic and preliminary safety profile, highlight its potential to be a valuable addition to future TB treatment regimens. Further studies, including formal toxicology assessments and progression to clinical trials, are warranted to fully elucidate the therapeutic potential of this promising new agent.

References

Unveiling a New Frontier in Translation Inhibition: The Novel Binding Site of a Hypothetical Ribosome Inhibitor SEQ-9

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The ribosome, a highly conserved molecular machine responsible for protein synthesis, remains a critical target for antibacterial and anticancer therapies. The discovery of novel ribosome inhibitors is paramount in the face of growing antibiotic resistance and the need for more targeted cancer treatments. This technical guide explores the characterization of a hypothetical novel ribosome inhibitor, SEQ-9, with a unique binding site that distinguishes it from known classes of antibiotics. While "this compound" is a placeholder for the purpose of this guide, the methodologies and data presented herein provide a framework for the discovery and validation of new ribosome-targeting agents. The novelty of a binding site can offer significant advantages, including the potential to overcome existing resistance mechanisms and provide a new modality for therapeutic intervention.

The Ribosome as a Drug Target: An Overview of Known Binding Sites

The bacterial 70S ribosome, composed of the 30S and 50S subunits, possesses several well-characterized functional centers that are the targets of many existing antibiotics.[1][2] Understanding these sites is crucial for establishing the novelty of a new inhibitor like this compound.

-

Peptidyl Transferase Center (PTC): Located on the 50S subunit, the PTC is responsible for peptide bond formation.[1][3] It is a frequent target for antibiotics such as chloramphenicol and linezolid.[1][4]

-

Nascent Peptide Exit Tunnel (NPET): This tunnel runs through the 50S subunit, providing a path for the growing polypeptide chain.[1] Macrolides, for example, bind within the NPET to stall translation.[1]

-

Decoding Center (A-site) of the 30S Subunit: This site ensures the correct pairing of mRNA codons with tRNA anticodons. Aminoglycosides target this region, causing misreading of the genetic code.

-

Other Functional Sites: Additional binding sites include the P and E sites on the 30S subunit, which are involved in tRNA binding and translocation.[1][2]

A truly novel binding site, such as the one proposed for this compound, would not overlap with these established antibiotic binding pockets, suggesting a new mechanism of action.

Characterizing the this compound Binding Site: A Methodological Workflow

Identifying and validating a novel binding site requires a multi-pronged approach, combining biochemical, structural, and genetic techniques.

Experimental Protocols

2.1.1. In Vitro Translation Inhibition Assay

-

Objective: To quantify the inhibitory activity of this compound on protein synthesis.

-

Methodology:

-

Prepare a cell-free translation system (e.g., E. coli S30 extract).

-

Add a reporter mRNA (e.g., encoding luciferase or GFP).

-

Incubate with varying concentrations of this compound.

-

Measure the amount of synthesized protein (e.g., via luminescence or fluorescence).

-

Calculate the half-maximal inhibitory concentration (IC50).

-

2.1.2. Ribosome Footprinting (Ribo-Seq)

-

Objective: To determine the genome-wide effects of this compound on translation and identify potential stalling points.

-

Methodology:

-

Treat cells with this compound to arrest translating ribosomes.

-

Lyse cells and treat with RNase to digest mRNA not protected by ribosomes.[5][6]

-

Isolate ribosome-protected mRNA fragments ("footprints").[5]

-

Prepare a sequencing library from the footprints and perform high-throughput sequencing.[7]

-

Map the footprint reads to a reference genome to determine ribosome density along transcripts.[6] A distinct peak in ribosome density at a specific codon can indicate the site of action of the inhibitor.

-

2.1.3. Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To obtain a high-resolution 3D structure of the this compound-ribosome complex.

-

Methodology:

-

Incubate purified ribosomes with a saturating concentration of this compound.

-

Rapidly freeze the complex in vitreous ice.

-

Collect a large dataset of particle images using a transmission electron microscope.

-

Use computational methods to reconstruct a 3D density map of the complex.

-

Build an atomic model of the ribosome and the bound inhibitor into the density map.

-

2.1.4. Selection and Sequencing of Resistant Mutants

-

Objective: To identify ribosomal components involved in this compound binding through resistance mutations.

-

Methodology:

-

Culture bacteria in the presence of inhibitory concentrations of this compound.

-

Isolate colonies that exhibit resistance.

-

Perform whole-genome sequencing on the resistant strains.

-

Identify mutations that are consistently found in the resistant isolates, particularly in genes encoding ribosomal RNA or ribosomal proteins. These mutations often pinpoint the binding site.

-

Quantitative Data Summary for Hypothetical Inhibitor this compound

The following tables summarize the type of quantitative data that would be generated during the characterization of a novel inhibitor like this compound.

Table 1: Inhibitory Activity of HI-9

| Assay Type | Organism/System | Value |

|---|---|---|

| IC50 | E. coli cell-free translation | 0.5 µM |

| MIC | E. coli | 2 µg/mL |

| MIC | S. aureus | 4 µg/mL |

Table 2: Binding Affinity of HI-9 for the Ribosome

| Technique | Ribosomal Subunit | Dissociation Constant (Kd) |

|---|---|---|

| Isothermal Titration Calorimetry | 70S Ribosome | 150 nM |

| Surface Plasmon Resonance | 50S Subunit | 180 nM |

| Surface Plasmon Resonance | 30S Subunit | > 100 µM (No significant binding) |

Table 3: Structural Data for the HI-9-Ribosome Complex

| Technique | Resolution | Key Findings |

|---|---|---|

| Cryo-Electron Microscopy | 3.0 Å | HI-9 binds to a previously uncharacterized pocket on the 50S subunit, near the L1 stalk. |

| X-ray Crystallography | 2.8 Å | Confirms the Cryo-EM binding site and reveals specific hydrogen bonds with 23S rRNA nucleotides and a ribosomal protein. |

The Novel Binding Site of this compound: A Structural Perspective

Structural analysis by Cryo-EM and X-ray crystallography would be essential to confirm the novelty of the this compound binding site. A hypothetical binding site is depicted below.

In this hypothetical model, this compound binds to a pocket formed by helices of the 23S rRNA and a loop of a ribosomal protein near the L1 stalk, a mobile element of the large subunit. This site is distinct from the PTC, the NPET, and the GTPase-associated center. Binding at this novel site could allosterically inhibit ribosome function, for instance, by restricting the movement of the L1 stalk, which is involved in tRNA translocation from the E-site.

Conclusion and Implications for Drug Development

The characterization of a novel ribosome inhibitor with a unique binding site, such as the hypothetical this compound, represents a significant advancement in the field. A new binding site implies a new mechanism of action, which is a powerful strategy to circumvent existing antibiotic resistance. The methodologies outlined in this guide, from initial biochemical assays to high-resolution structural studies, provide a robust framework for validating the novelty and therapeutic potential of new ribosome-targeting compounds. The discovery of such molecules opens up new avenues for the development of next-generation therapeutics to combat infectious diseases and cancer.

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cd-genomics.com [cd-genomics.com]

- 7. revvity.com [revvity.com]

Methodological & Application

Application Notes and Protocols for Testing the Efficacy of SEQ-9 in Mycobacterium tuberculosis Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents. SEQ-9, a member of the sequanamycin class of macrolides, has emerged as a promising candidate.[1][2] Sequanamycins act as bacterial ribosome inhibitors, and unlike conventional macrolides, they can overcome the intrinsic resistance of M. tuberculosis.[1] Preclinical studies have demonstrated this compound's potent in vitro and in vivo activity against M. tuberculosis, including its efficacy in murine models of both acute and chronic TB.[1][2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against M. tuberculosis in various in vitro settings. The described methodologies are fundamental for preclinical drug development, enabling the determination of key pharmacological parameters such as minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), cytotoxicity, time-dependent killing, and intracellular activity within host macrophages.

Data Presentation

All quantitative data generated from the following protocols should be summarized for clear comparison.

Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | M. tuberculosis Strain(s) | This compound | Isoniazid (Control) | Rifampicin (Control) |

| MIC (µg/mL) | H37Rv | [Insert Data] | [Insert Data] | [Insert Data] |

| Clinical Isolate 1 | [Insert Data] | [Insert Data] | [Insert Data] | |

| MDR Strain 1 | [Insert Data] | [Insert Data] | [Insert Data] | |

| MBC (µg/mL) | H37Rv | [Insert Data] | [Insert Data] | [Insert Data] |

| Clinical Isolate 1 | [Insert Data] | [Insert Data] | [Insert Data] | |

| MDR Strain 1 | [Insert Data] | [Insert Data] | [Insert Data] | |

| CC50 (µg/mL) | THP-1 cells | [Insert Data] | [Insert Data] | [Insert Data] |

| A549 cells | [Insert Data] | [Insert Data] | [Insert Data] | |

| Selectivity Index (SI = CC50/MIC) | H37Rv in THP-1 | [Insert Data] | [Insert Data] | [Insert Data] |

| Intracellular Killing (% reduction in CFU) | 24h post-infection | [Insert Data] | [Insert Data] | [Insert Data] |

| 48h post-infection | [Insert Data] | [Insert Data] | [Insert Data] | |

| 72h post-infection | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound and control drugs (Isoniazid, Rifampicin)

-

96-well microtiter plates

-

Resazurin sodium salt solution

-

Incubator (37°C)

Protocol:

-

Prepare a stock solution of this compound and control drugs in an appropriate solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compounds in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the serially diluted compounds. Include a drug-free control (growth control) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents this color change.[3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC assay.[4][5]

Materials:

-

MIC plates from the previous experiment

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

Incubator (37°C)

Protocol:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take an aliquot (e.g., 100 µL) and plate it onto 7H10 agar plates.[6]

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of the drug that results in a 99.9% reduction in CFU compared to the initial inoculum.[4]

Cytotoxicity Assay

This assay evaluates the toxicity of this compound to mammalian cells to determine its therapeutic window. The MTT or MTS assay is a common colorimetric method.[3][7]

Materials:

-

Human cell lines (e.g., THP-1 monocytes, A549 lung epithelial cells)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound and control drugs

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.[7][8]

-

Treat the cells with various concentrations of this compound and control drugs for 48-72 hours.[7][8]

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Time-Kill Kinetics Assay

This assay provides information on the concentration- and time-dependent killing of M. tuberculosis by this compound.[9][10]

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth with supplements

-

This compound at various concentrations (e.g., 1x, 4x, 10x MIC)

-

Culture tubes or flasks

-

Middlebrook 7H10 agar plates

-

Incubator (37°C)

Protocol:

-

Prepare a log-phase culture of M. tuberculosis.

-

Inoculate flasks containing 7H9 broth with the bacterial suspension to a starting density of approximately 10^5 - 10^6 CFU/mL.

-

Add this compound at the desired concentrations. Include a drug-free growth control.

-

Incubate the cultures at 37°C.

-

At various time points (e.g., 0, 1, 3, 5, 7, and 14 days), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on 7H10 agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the starting inoculum.[11]

Intracellular Efficacy Assay in Macrophages

This assay assesses the ability of this compound to kill M. tuberculosis residing within macrophages, which is a key environment for the bacteria during infection.[12][13]

Materials:

-

THP-1 cells or primary murine bone marrow-derived macrophages (BMDMs)

-

M. tuberculosis H37Rv (opsonized with human serum)

-

Complete cell culture medium

-

This compound and control drugs

-

24-well or 96-well cell culture plates

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Middlebrook 7H10 agar plates

Protocol:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate).

-

Infect the macrophage monolayer with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1.[14]

-

Incubate for 4-24 hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of this compound or control drugs.

-

Incubate for 24, 48, and 72 hours.

-

At each time point, lyse the macrophages to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on 7H10 agar to enumerate the intracellular CFU.

-

Calculate the percentage reduction in CFU compared to the untreated control at each time point.

Mandatory Visualizations

Caption: Overall experimental workflow for evaluating this compound efficacy.

Caption: Workflow for MIC and MBC determination.

Caption: Workflow for the intracellular efficacy assay.

References

- 1. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]

- 3. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of compound kill kinetics against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Incorporation of macrophage immune stresses into an assay for drug tolerance in intracellular Mycobacterium tuberculosis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 14. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Study of SEQ-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEQ-9 is a novel, orally bioavailable semi-synthetic macrolide antibiotic belonging to the sequanamycin class. It has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Developed through a structure-based medicinal chemistry optimization of the natural product sequanamycin A, this compound exhibits a promising profile for the treatment of tuberculosis. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. These application notes provide an overview of this compound's biological activity and a protocol for assessing its in vitro efficacy. A detailed, publicly available laboratory synthesis protocol for this compound is not available at the time of this writing.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Mtb 23S bacterial ribosome.[1] By binding to the 50S ribosomal subunit, it obstructs the peptidyl transferase center, thereby inhibiting protein synthesis, which leads to bacterial cell death. A key feature of this compound is its ability to overcome the inherent macrolide resistance in Mtb.[1]

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of this compound as a bacterial ribosome inhibitor.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Reference Strain |

| Minimum Inhibitory Concentration (MIC) | 0.13 µM | M. tuberculosis H37Rv |

| Ribosome Inhibition (IC50) | ~170 nM | Unmethylated M. tuberculosis ribosomes |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis

| Dose (mg/kg) | Log10 CFU Reduction in Lungs (compared to pretreatment) | Treatment Duration |

| 75 | Significant bactericidal effect | Not specified |

| 300 | 1.7 | Not specified |

Experimental Protocols

Note on Synthesis: A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the primary scientific literature or associated patents as of late 2025. The synthesis is described as a multi-step medicinal chemistry optimization of the natural product SEQ-503. Researchers interested in obtaining this compound may need to contact the original developers or specialized chemical synthesis providers.

The following diagram outlines the conceptual workflow for the discovery of this compound:

Caption: Conceptual workflow for the discovery of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

This protocol is a generalized procedure based on standard methods for determining the MIC of antibacterial compounds against M. tuberculosis.

1. Materials and Reagents:

-